molecular formula C14H13ClFNO2S B3462124 4-chloro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide

4-chloro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide

Cat. No.: B3462124
M. Wt: 313.8 g/mol
InChI Key: XMPHDJYPWQPRNU-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a chloro group, a fluorophenyl group, and a benzenesulfonamide moiety, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzenesulfonyl chloride and 2-(4-fluorophenyl)ethylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions using a base like triethylamine.

    Procedure: The 4-chlorobenzenesulfonyl chloride is added to a solution of 2-(4-fluorophenyl)ethylamine in the presence of the base. The mixture is stirred at room temperature for several hours.

    Purification: The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more rigorous purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the fluorophenyl group can be further functionalized.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution Products: Depending on the nucleophile, products such as azido derivatives or thiocyanate derivatives can be formed.

    Oxidation Products: Oxidation may lead to the formation of sulfonic acids or other oxidized derivatives.

    Reduction Products: Reduction can yield amine derivatives or other reduced forms of the compound.

Scientific Research Applications

4-chloro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of bacterial infections.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target bacterial enzymes or proteins, inhibiting their function and leading to the death of bacterial cells.

    Pathways Involved: It may interfere with the synthesis of bacterial cell walls or proteins, disrupting essential cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide
  • 4-chloro-N-[2-(4-bromophenyl)ethyl]benzenesulfonamide
  • 4-chloro-N-[2-(4-methylphenyl)ethyl]benzenesulfonamide

Comparison

  • Uniqueness : The presence of the fluorophenyl group in 4-chloro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide distinguishes it from other similar compounds. Fluorine atoms can significantly alter the biological activity and chemical properties of a molecule, often enhancing its stability and binding affinity to biological targets.
  • Chemical Properties : The fluorinated compound may exhibit different reactivity and solubility compared to its chlorinated, brominated, or methylated analogs.

Properties

IUPAC Name

4-chloro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO2S/c15-12-3-7-14(8-4-12)20(18,19)17-10-9-11-1-5-13(16)6-2-11/h1-8,17H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPHDJYPWQPRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNS(=O)(=O)C2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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